2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-
Description
The compound 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)- (hereafter referred to as Compound A) is a chalcone derivative characterized by a propenone backbone linking a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl moiety. Chalcones, α,β-unsaturated ketones, are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 3,4,5-trimethoxyphenyl group in Compound A is known to enhance interactions with tubulin, a target in cancer therapy, while the 4-chlorophenyl substituent contributes to electron-withdrawing effects, influencing reactivity and binding affinity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAPXEUYWKSSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387098 | |
| Record name | 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57077-27-7 | |
| Record name | 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl) , also known as (2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C18H17ClO4
- Molecular Weight : 332.78 g/mol
- CAS Number : 173543-24-3
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which include a chalcone-like backbone. Chalcones are known for their various bioactivities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells through multiple mechanisms.
- Anti-inflammatory Effects : The presence of methoxy groups enhances antioxidant properties and anti-inflammatory activity.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains.
The biological effects can be attributed to several mechanisms:
- Apoptosis Induction : Compounds similar to this structure have been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins .
- Tubulin Polymerization Inhibition : Some analogs disrupt microtubule dynamics, which is crucial for cancer cell division .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting cell death .
Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM across different cell types (Table 1).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 12 | Inhibition of tubulin polymerization |
| HT-29 (Colon) | 8 | ROS generation leading to oxidative stress |
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of similar compounds. The presence of methoxy groups was linked to enhanced antioxidant activity, which reduced inflammation markers in vitro .
Antimicrobial Activity
Research has demonstrated that compounds with a similar structure exhibit antibacterial activity against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting cellular respiration .
Chemical Reactions Analysis
Reactivity and Chemical Reactions
The presence of the α,β-unsaturated carbonyl system in 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl) allows it to participate in a variety of chemical reactions.
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Electrophilic Reactions The reactivity of the compound allows it to undergo electrophilic reactions.
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Nucleophilic Addition Chalcone derivatives can undergo nucleophilic addition reactions at the α,β-unsaturated carbonyl group.
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Cycloaddition Reactions Chalcones can participate in cycloaddition reactions, forming cyclic products.
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Reductions The carbonyl group of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl) can be reduced to form an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Oxidations The hydroxyl group can be oxidized to form a ketone using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
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Domino Reactions 1,3-diarylated-2-propen-1-ones can be used in domino three-component reactions with ethyl 2-nitroacetate and ammonium acetate for synthesizing 4,6-diarylated/heterylated pyridin-2(1H)-ones .
Claisen-Schmidt Condensation
The synthesis of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl) typically involves the Claisen-Schmidt condensation reaction. This reaction involves reacting substituted acetophenones with substituted benzaldehydes in the presence of a base. For example, (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is synthesized via the Claisen-Schmidt condensation reaction between 3,4,5-trimethoxybenzaldehyde and 1-hydroxycyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
QSAR of Chalcones
Quantitative structure-activity relationship (QSAR) studies of chalcones have been performed to determine the structural characteristics that contribute to their biological activities . It was found that the chalcone (2E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one had the highest potency and selectivity expression (PSE) values, comparable with those of doxorubicin and methotrexate . This compound stimulated the cleavage of poly(ADP-ribose) polymerase and caspase-3, suggesting the induction of apoptosis .
Reduction of Chalcones
Chalcones can be reduced to create related compounds. The selective reduction of the double bond of α,β-unsaturated ketone system can be accomplished by catalytic hydrogenation in a H2 atmosphere with 10% Pd/C as the catalyst and toluene as the solvent to obtain dihydrochalcone . The reduction of the carbonyl group can be done using sodium borohydride with cerium chloride in methanol as the solvent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Compound B : (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Structural Difference : Replaces the 4-chlorophenyl group in Compound A with a 4-methoxyphenyl moiety.
- Impact :
- Supramolecular Arrangement : The methoxy group increases hydrophobicity and promotes C–H···O hydrogen bonding, leading to distinct crystal packing compared to Compound A .
- Electronic Effects : Methoxy is electron-donating, reducing electrophilicity of the α,β-unsaturated ketone compared to the electron-withdrawing chloro group in Compound A. This alters reactivity in Michael addition reactions .
Compound C : 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Structural Difference : Substitutes chlorine with fluorine at the para position.
- 3.5 for Compound A) . Biological Activity: Fluorinated analogs often exhibit enhanced metabolic stability, though antiproliferative activity against cancer cells (e.g., IC₅₀ = 0.36–7.08 µM for related compounds) remains comparable to chloro derivatives .
Complex Derivatives with Additional Functional Groups
Compound D : (E)-1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Structural Difference : Incorporates a piperazine ring at the 1-position.
- Impact :
Compound E : (E)-3-(4-Chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Structural Difference : Adds a sulfonyl-piperazine scaffold.
- Impact :
Substituent Position and Symmetry
Compound F : 3,4-Dimethoxychalcone
- Structural Difference : Lacks the 3,4,5-trimethoxyphenyl and 4-chlorophenyl groups.
- Impact :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
